molecular formula C14H13F3N2O2 B12224343 Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B12224343
M. Wt: 298.26 g/mol
InChI Key: FAJQPIPPBYSSSM-UHFFFAOYSA-N
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Description

Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a pyrazole-based compound characterized by a trifluoromethyl group at position 3, a 3-methylbenzyl substituent at position 1, and a methyl ester at position 3. This structure combines aromatic, electron-withdrawing (trifluoromethyl), and ester functionalities, making it a versatile intermediate in medicinal chemistry and agrochemical research. The compound’s physicochemical properties include a molecular weight of 316.27 g/mol (C₁₅H₁₄F₃N₂O₂), with a boiling point of approximately 401.2±45.0 °C and a density of 1.4±0.1 g/cm³ . Its structural rigidity and lipophilicity, imparted by the trifluoromethyl group, enhance metabolic stability and membrane permeability, which are critical for bioactive molecules .

Properties

Molecular Formula

C14H13F3N2O2

Molecular Weight

298.26 g/mol

IUPAC Name

methyl 2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H13F3N2O2/c1-9-4-3-5-10(6-9)8-19-11(13(20)21-2)7-12(18-19)14(15,16)17/h3-7H,8H2,1-2H3

InChI Key

FAJQPIPPBYSSSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, offering advantages such as improved reaction control, higher yields, and reduced waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methylbenzyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methylbenzyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazoles or benzyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate, exhibit significant antimicrobial properties. A study demonstrated that pyrazole derivatives showed moderate antibacterial activity against various strains, suggesting potential as therapeutic agents for treating infections .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Preliminary studies suggest that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Protein Kinase Inhibition

Recent investigations have shown that certain pyrazole derivatives can inhibit protein kinases involved in cancer progression. This compound has been identified as a potential lead compound for developing new kinase inhibitors, which could be significant in cancer therapy .

Case Study 1: Antimicrobial Evaluation

A study conducted by Azim et al. synthesized several pyrazole derivatives and evaluated their antimicrobial activity against common bacterial strains. Among these, this compound exhibited notable inhibition zones, indicating its effectiveness as an antimicrobial agent .

Case Study 2: Antioxidant Activity Assessment

In another study focusing on the antioxidant potential of various pyrazoles, the compound was tested using DPPH and ABTS assays. Results showed that it had a significant ability to reduce oxidative stress markers in vitro, supporting its application in formulations aimed at combating oxidative damage .

Potential Applications

Application AreaDescription
Medicinal ChemistryDevelopment of new antimicrobial and anticancer agents
Material ScienceUse in synthesizing advanced materials with specific electronic properties
Agricultural SciencePotential use as a pesticide or herbicide due to biological activity

Mechanism of Action

The mechanism of action of Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Applications/Findings References
Methyl 1-[(4-fluorophenyl)methyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate C₁₃H₁₀F₄N₂O₂ 302.23 4-Fluorophenyl (1), CF₃ (3), COOCH₃ (5) Screening for kinase inhibitors
Methyl 1-[(4-chlorophenyl)methyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate C₁₃H₁₀ClF₃N₂O₂ 318.68 4-Chlorophenyl (1), CF₃ (3), COOCH₃ (5) Agrochemical intermediates
Ethyl 3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazole-5-carboxylate C₁₈H₂₄N₂O₂ 300.40 3-tert-Butyl (3), 3-methylbenzyl (1), COOEt (5) Insecticide development
Berotralstat (ORLADEYO®) C₃₀H₂₆F₄N₆O·2HCl 635.49 Complex aryl/aminomethyl groups, CF₃ (3) Plasma kallikrein inhibitor (HAE treatment)
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide C₁₂H₁₃ClN₃O₂ 266.71 3-Chlorophenyl (1), methoxy (5), carboxamide (3) Antifungal/antibacterial activity

Crystallographic and Conformational Insights

  • Target Compound : Crystallizes in space group P-1 (analogous to ), with bond angles near 120° for the pyrazole ring, confirming planar geometry .
  • Chlorophenyl Analogues : Show distorted geometries due to steric clashes, reducing packing efficiency in solid states .

Biological Activity

Methyl 1-(3-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a trifluoromethyl group and a methylbenzyl moiety, which significantly influence its biological properties. The molecular formula is C13H12F3N2O2C_{13}H_{12}F_3N_2O_2, and its structure can enhance lipophilicity, potentially improving membrane permeability.

Research indicates that this compound exhibits significant biological activity primarily through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which is critical for various metabolic pathways.
  • Receptor Binding : Binding studies suggest that the compound interacts effectively with certain receptors, potentially modulating their activity through hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl and carboxylic acid groups.

Anti-inflammatory Properties

Preliminary studies have suggested that this pyrazole derivative may possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes, which could lead to reduced inflammation in various conditions.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Early research indicates that it may act as an activator of pyruvate kinase M2 (PKM2), a crucial enzyme in cancer metabolism. By modulating the 'Warburg effect', which is often observed in cancer cells, this compound could potentially inhibit tumor growth and proliferation .

Comparative Studies

A comparative analysis with structurally similar compounds reveals varying biological activities:

Compound NameStructural FeaturesUnique Properties
1-(3-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acidChlorine atom instead of methyl groupDifferent reactivity due to chlorine's electronegativity
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acidLacks benzyl substituentSimpler structure; may exhibit different biological activity
1-(4-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acidFluorine atom at para positionVariations in binding affinity compared to methylbenzyl derivative

These comparisons highlight how modifications to the structure can significantly influence the biological activity of pyrazole derivatives.

Anticancer Efficacy

In a study evaluating various pyrazole derivatives against multiple cancer cell lines, this compound demonstrated promising results with an IC50 value comparable to established anticancer agents . This positions it as a potential candidate for further development in cancer therapy.

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